Asalhydromorphone hydrochloride

Intranasal pharmacokinetics Abuse deterrence Opioid prodrug

Asalhydromorphone hydrochloride (Asal-HM, development code KP511) is a new molecular entity (NME) prodrug of hydromorphone developed by KemPharm, Inc. (now Zevra Therapeutics) using its Ligand Activated Therapy (LAT) platform.

Molecular Formula C35H32ClNO9
Molecular Weight 646.1 g/mol
CAS No. 1431530-07-2
Cat. No. B10860070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsalhydromorphone hydrochloride
CAS1431530-07-2
Molecular FormulaC35H32ClNO9
Molecular Weight646.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl
InChIInChI=1S/C35H31NO9.ClH/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38;/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3;1H/t24-,25+,32-,35-;/m0./s1
InChIKeyBQOLRGIWWHXAEF-MFWDCWMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asalhydromorphone Hydrochloride (CAS 1431530-07-2): A Hydromorphone Prodrug with Abuse-Deterrent Properties


Asalhydromorphone hydrochloride (Asal-HM, development code KP511) is a new molecular entity (NME) prodrug of hydromorphone developed by KemPharm, Inc. (now Zevra Therapeutics) using its Ligand Activated Therapy (LAT) platform [1]. Chemically, Asal-HM is a conjugate of hydromorphone with two acetylsalicylic acid (aspirin) moieties, bearing the systematic name morphinan-3,6-diol, 6,7-didehydro-4,5-epoxy-17-methyl-, 3,6-bis[2-(acetyloxy)benzoate], (5α)- [2] [3]. It is classified as a μ-opioid receptor (OPRM1) agonist prodrug designed to remain pharmacologically inactive until enzymatic cleavage in the gastrointestinal tract liberates the active hydromorphone moiety [4]. The compound has received both United States Adopted Name (USAN) and International Nonproprietary Name (INN) designation and is catalogued in the KEGG DRUG database (Entry D11292) [4] [5].

Why Asalhydromorphone Hydrochloride Cannot Be Substituted by Generic Hydromorphone or Standard Abuse-Deterrent Formulations


Asalhydromorphone hydrochloride employs a chemical prodrug strategy—rather than a physical formulation barrier—to deter non-oral abuse [1]. Unlike generic hydromorphone, which delivers immediate peak exposure via intranasal or intravenous routes, Asal-HM's bis(acetylsalicylate) conjugation prevents hydromorphone release until enzymatic cleavage in the GI tract, rendering the intact prodrug inactive [2]. Standard abuse-deterrent formulations (ADFs) rely on physical barriers (e.g., crush-resistant matrices) or agonist/antagonist combinations that can potentially be defeated by solvent extraction or mechanical manipulation, whereas Asal-HM's molecular design provides tamper resistance at the active pharmaceutical ingredient (API) level [3]. This chemical differentiation translates into quantifiable reductions in non-oral hydromorphone exposure and abuse-related subjective effects that cannot be achieved by interchanging with generic hydromorphone products or formulation-based ADFs [4].

Quantitative Differentiation Evidence for Asalhydromorphone Hydrochloride vs. Hydromorphone and Abuse-Deterrent Comparators


Intranasal Hydromorphone Exposure (Cmax and AUC) Reduced by ≥50% vs. Molar-Equivalent Hydromorphone in a Human Abuse Potential Study

In a single-center, randomized, double-blind, crossover study in healthy adult nondependent recreational opioid users (N=26), intranasal (IN) administration of 16.1 mg Asal-HM was compared with 8.0 mg hydromorphone (HM) on a molar-equivalent basis [1]. Relative to IN HM, the rate (Cmax) and extent (AUC0-last, AUC0-inf) of exposure to hydromorphone following IN Asal-HM were reduced by ≥50% [1]. A separate report from the same study (KP511.A01) cited a mean peak hydromorphone exposure decrease of approximately 63% and a 30-minute delay in time to peak exposure (Tmax) for Asal-HM vs. HM [2]. This pharmacokinetic blunting is the mechanistic basis for the compound's abuse-deterrent profile.

Intranasal pharmacokinetics Abuse deterrence Opioid prodrug Cmax reduction

Statistically Significant Reduction in Abuse-Related Subjective Effects (Drug Liking, Feeling High) vs. Intranasal Hydromorphone

In the same intranasal abuse potential study (N=26), pharmacodynamic endpoints were assessed through eight hours postdose [1]. Scores on 'at-the-moment' measures (Drug Liking Emax, Feeling High Emax) and retrospective measures (Take Drug Again, Overall Drug Liking) were statistically significantly lower for IN Asal-HM compared with IN HM [1]. The mean/median differences between Asal-HM and HM ranged from 11.4 to 25.0 points on the respective scales [1]. Additionally, Asal-HM produced a lower incidence of typical opioid-related adverse events such as euphoria, pruritus, and somnolence, while producing greater nasal-related effects (nasal burning, facial pain) that may further discourage non-oral use [1].

Abuse potential Pharmacodynamics Drug Liking Opioid abuse deterrence

Oral Hydromorphone Exposure Bioequivalent to Dilaudid Oral Liquid (AUClast 90% CI: 83.1%–101.6%) in a Phase 1 Crossover Study

In a Phase 1 proof-of-concept study presented at the American Academy of Pain Medicine (AAPM) 2017 Annual Meeting, the oral pharmacokinetics of KP511 (Asal-HM) were compared with Dilaudid Oral Liquid (hydromorphone HCl) under fasted conditions [1]. Comparable hydromorphone exposure was observed between 4 mg Dilaudid and an equimolar 8 mg dose of KP511, as measured by AUClast (90% CI: 83.1%–101.6%) and AUCinf (90% CI: 83.7%–106.2%) [1]. Peak exposure (Cmax) was approximately 19% lower for KP511 [1]. Dose-adjusted peak hydromorphone exposure was approximately 15% and 17% lower for the 4 mg and 16 mg doses of KP511, respectively, with dose-linear Cmax values across all three doses [1]. Median Tmax was 0.5 hours for all treatments, and adverse events were similar and typical for oral opioids [1]. Critically, no intact prodrug was found in systemic circulation, confirming complete GI-dependent activation [2].

Oral pharmacokinetics Bioequivalence Prodrug activation Dilaudid comparator

API-Level Tamper Resistance: Chemical Stability Under Extraction Conditions That Defeat Formulation-Based Abuse-Deterrent Technologies

Unlike physical barrier-based abuse-deterrent formulations (ADFs) that rely on crush-resistant matrices or agonist/antagonist combinations, Asal-HM's abuse deterrence is intrinsic to its molecular structure [1]. The bis(acetylsalicylate) conjugate is designed to remain intact and not release hydromorphone until metabolized by endogenous enzymes in the gastrointestinal tract [1]. KemPharm has stated that Asal-HM 'is highly tamper-resistant and is stable under conditions that can potentially defeat many formulation-based abuse-deterrent technologies' [1]. The USPTO-issued composition-of-matter patent (U.S. Patent No. 9,566,343) includes claims for decreased potential for intra-nasal abuse when compared to an equivalent amount of unconjugated hydromorphone, reflecting the structural basis of this differentiation [2]. In the oral PK study, no intact prodrug was detected in systemic circulation, confirming that release occurs only upon GI metabolism [3].

Tamper resistance Chemical stability Extraction deterrence Abuse-deterrent formulation comparison

Preclinical Signal for Reduced Opioid-Induced Constipation (OIC) vs. Marketed Hydromorphone Products

Preclinical studies of KP511 presented at the 2012 International Conference on Opioids reported that the prodrug exhibited pharmacological characteristics suggesting a potential reduction or elimination of opioid-induced constipation (OIC) compared to currently marketed hydromorphone products [1] [2]. While quantitative preclinical OIC data (e.g., GI transit time, fecal output) have not been published in peer-reviewed form, the signal was considered sufficiently robust for KemPharm to include OIC reduction as a clinical investigation objective in its IND application [3]. The mechanistic rationale may relate to the localized GI activation of the prodrug, which could alter the balance of central vs. peripheral μ-opioid receptor engagement compared to systemically circulating hydromorphone [1]. Formal clinical confirmation of this differentiation remains pending.

Opioid-induced constipation GI safety Preclinical pharmacology Adverse event differentiation

Composition-of-Matter Patent Exclusivity Through 2032 Provides Supply Chain and Procurement Certainty

Asalhydromorphone is protected by multiple issued U.S. patents, including U.S. Patent No. 9,566,343 ('Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydromorphone, prodrugs, methods of making and use thereof') and U.S. Patent No. 10,064,956, both providing composition-of-matter protection for the KP511 compound family [1] [2]. The patent estate extends through 2032 (excluding possible patent term extensions) [2]. Critically, the issued claims specifically encompass decreased side effects and decreased potential for intra-nasal abuse when compared to an equivalent amount of unconjugated hydromorphone—meaning the differentiation itself is patent-protected [1]. This is in contrast to generic hydromorphone products, which have no patent exclusivity, and to formulation-based ADFs whose patents may be designed around through alternative formulation approaches.

Patent protection Composition of matter Intellectual property Market exclusivity

Optimal Research and Procurement Application Scenarios for Asalhydromorphone Hydrochloride Based on Quantitative Differentiation Evidence


Development of Abuse-Deterrent Immediate-Release (IR) and Extended-Release (ER) Hydromorphone Products

The ≥50% reduction in intranasal Cmax and AUC, combined with statistically significant 11.4–25.0 point reductions in Drug Liking and Take Drug Again scores vs. intranasal hydromorphone, position Asal-HM as a candidate for both IR and ER abuse-deterrent product development [1]. The oral bioequivalence data (AUClast 90% CI: 83.1%–101.6% vs. Dilaudid) support formulation flexibility without compromising therapeutic hydromorphone delivery [2]. The prodrug's chemical stability under extraction conditions further enables incorporation into formulations that must meet FDA Abuse-Deterrent Opioid Analgesics guidance criteria [3]. This scenario is directly supported by KemPharm's stated development plan for both IR and ER dosage forms [1].

Formulary Evaluation and Health System Procurement of Opioid Analgesics with Abuse-Deterrent Properties

For hospital formulary committees and integrated delivery networks comparing opioid analgesics for inclusion, Asal-HM offers API-level abuse deterrence that is structurally distinct from formulation-based ADFs [1]. The direct head-to-head human abuse potential data provide quantitative justification for formulary differentiation from generic hydromorphone, which lacks any abuse-deterrent features [2]. The composition-of-matter patent protection through 2032 ensures supply chain stability for long-term procurement contracts, a consideration that does not apply to multi-source generic hydromorphone products [3]. The potential for reduced opioid-induced constipation, if clinically confirmed, would further strengthen the pharmacoeconomic case for formulary inclusion [4].

Clinical Research on Abuse-Deterrent Opioid Technologies and Health Outcomes

Asal-HM serves as a model compound for investigating the real-world impact of chemical prodrug abuse deterrence on opioid misuse, diversion, and public health outcomes [1]. Its unique bis(acetylsalicylate) conjugation chemistry and LAT platform activation mechanism enable comparative effectiveness research against both formulation-based ADFs (e.g., crush-resistant oxycodone) and other LAT prodrugs (e.g., benzhydrocodone/KP201) [2]. The availability of standardized human abuse potential data (Drug Liking, Feeling High, Take Drug Again at 11.4–25.0 point reductions) provides a validated pharmacodynamic endpoint set for designing clinical studies that assess the correlation between abuse potential scores and real-world abuse rates [1].

Intellectual Property and Competitive Intelligence Assessment for Opioid Prodrug Platforms

For organizations evaluating the competitive landscape of abuse-deterrent opioid technologies, Asal-HM's composition-of-matter patents (U.S. Patent Nos. 9,566,343 and 10,064,956, expiring 2032) provide a defined exclusivity window for freedom-to-operate analyses and licensing opportunity assessments [1]. The patent claims specifically covering decreased side effects and decreased intra-nasal abuse potential vs. unconjugated hydromorphone establish a legal differentiation that can be compared against the claims of competing prodrug platforms (e.g., benzhydrocodone, oxycodone prodrugs) [1]. The LAT platform's track record—with FDA approval of Apadaz (benzhydrocodone/acetaminophen)—provides regulatory precedent for the prodrug approach that may inform competitive benchmarking of Asal-HM [2].

Quote Request

Request a Quote for Asalhydromorphone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.